molecular formula C9H8F3NS B2710836 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide CAS No. 1538699-47-6

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide

Cat. No.: B2710836
CAS No.: 1538699-47-6
M. Wt: 219.23
InChI Key: IDMHIXMMGBRRGJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C9H8F3NS and a molecular weight of 219.23 g/mol This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a carbothioamide group (-CSNH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiourea derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbothioamide group can interact with various enzymes and proteins, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .

Biological Activity

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide, a compound with the CAS number 1538699-47-6, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by case studies and research findings.

The compound's structure features a trifluoromethyl group, which is known to enhance biological activity due to its electronegative nature. This modification often increases lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of similar structures showed notable activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances binding affinity to bacterial enzymes, thereby inhibiting their function .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
Trifluoromethyl-substituted Coumarins3.125Gram-positive bacteria
Pyrazole derivatives6.25Gram-negative bacteria

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, certain thioamide derivatives have demonstrated significant activity against MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity in Breast Cancer Cells
A study evaluated the effects of thioamide derivatives on MDA-MB-231 cells, revealing that specific modifications led to enhanced cytotoxicity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was critical in increasing the efficacy of these compounds against resistant cancer types.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, notably those involved in metabolic pathways. For instance, it may inhibit enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in serine biosynthesis—a pathway often upregulated in cancer cells .

Table 2: Enzyme Inhibition Studies

EnzymeIC50 (µM)Reference
PHGDH14.1
AcetylcholinesteraseTBD

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. This interaction can lead to conformational changes in target proteins, resulting in inhibited activity.

Properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NS/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMHIXMMGBRRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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